Germanium(II) selenide

説明

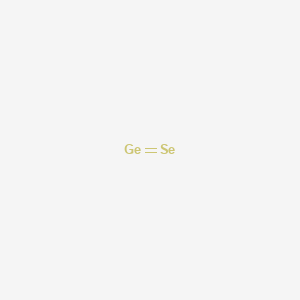

Germanium(II) selenide is a crystalline solid used as a semiconductor and in photo optic applications . It is a new 2D semiconductor material with excellent optoelectronic properties . It has a linear formula of GeSe and a molecular weight of 151.60 .

Synthesis Analysis

Germanium(II) selenide can be synthesized by reacting stoichiometric amounts of germanium and selenium . A one-pot solution-based synthesis of single-crystalline GeSe nanosheets has also been developed .Molecular Structure Analysis

GeSe is a new 2D semiconductor material . It has been shown to have stereochemically active Ge 4s lone pairs that are responsible for the distorted structure and the relatively high position of the valence band maximum with respect to the vacuum level .Chemical Reactions Analysis

Germanium diselenide reacts with selenium and hydrazine to obtain yellow (N2H5)4Ge2Se6, a selenidogermanate . It also reacts with lead selenide and gallium (III) selenide at high temperatures to obtain PbGa2GeSe6 .Physical And Chemical Properties Analysis

Germanium(II) selenide has a melting point of 670 °C and a density of 5.6 g/mL at 25 °C . Surface oxidation leads to the decrease of the bandgap of stoichiometric GeSe and GeSe 1−x, while bandgap energy increases upon surface oxidation of Ge 1−x Se .科学的研究の応用

Optoelectronics

Application Summary

Germanium(II) selenide is a strongly anisotropic semiconducting van der Waals crystal that is isoelectronic to black phosphorus . It has high optical absorption, good conductivity, and a band gap ranging from 1 to 2 eV . These properties make it suitable for various optoelectronic applications .

Methods of Application

A comprehensive study of bulk GeSe was conducted using optical absorption and modulation spectroscopy . Theoretical density functional theory (DFT) calculations of the electronic band structure were also performed to support the experimental results . To investigate the anisotropy of the material, polarization-resolved measurements were performed .

Results and Outcomes

The experimental results revealed that the optical properties of GeSe are dominated by direct transitions . However, the fundamental band gap might in fact be indirect and could not be observed in the experiment due to low oscillator strength . Photogenerated current measurements resulted in reasonably high photoconversion efficiency and fast response time , implying that GeSe is a promising material for photoconversion applications .

Photovoltaic Applications

Application Summary

Germanium selenide is an attractive material due to its excellent optoelectronic properties, which hold tremendous promise in a wide range of applications, including thin-film solar cells (TFSCs) .

Methods of Application

Several attempts have been made to date in theoretical studies, high-quality GeSe material synthesis, evaluating absorber properties, and developing efficient TFSCs . Using existing device topologies for chalcogenide materials, TFSCs have been developed .

Results and Outcomes

TFSCs with 5.2% efficiency have been recently developed . To enable its potential in high performances of TFSCs for future large-scale applications, further improvement in materials quality, device design, and development is required .

Photoelectrochemical Water-Splitting Applications

Application Summary

Germanium selenide is also used in photoelectrochemical (PEC) water splitting .

Methods of Application

The development of PEC devices involves theoretical studies, high-quality GeSe material synthesis, and evaluating absorber properties .

Results and Outcomes

A PEC device with 3.17% solar-to-hydrogen efficiency has been recently developed . Further research is needed to improve the material quality and device efficiency .

Semiconductor Applications

Application Summary

Germanium selenide (GeSe) is a van der Waals-bonded layered material with promising optoelectronic properties, which has been experimentally synthesized for two-dimensional (2D) semiconductor applications .

Methods of Application

The development of GeSe-based semiconductors involves theoretical studies, high-quality GeSe material synthesis, and evaluating absorber properties .

Results and Outcomes

The experimental results revealed that GeSe has excellent optoelectronic properties, making it suitable for various semiconductor applications . Further research is needed to improve the material quality and device efficiency .

Photo Optic Applications

Application Summary

Germanium(II) selenide (Germanium Monoselenide, GeSe) is a crystalline solid used as a semiconductor and in photo optic applications .

Methods of Application

The development of GeSe-based photo optic devices involves theoretical studies, high-quality GeSe material synthesis, and evaluating absorber properties .

Results and Outcomes

The experimental results revealed that GeSe has excellent optoelectronic properties, making it suitable for various photo optic applications . Further research is needed to improve the material quality and device efficiency .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

selanylidenegermanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/GeSe/c1-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXQPCQXEUZLFTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Ge]=[Se] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

GeSe | |

| Record name | Germanium(II) selenide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Germanium(II)_selenide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Germanium(II) selenide | |

CAS RN |

12065-10-0 | |

| Record name | Germanium selenide (GeSe) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12065-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Germanium selenide (GeSe) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。